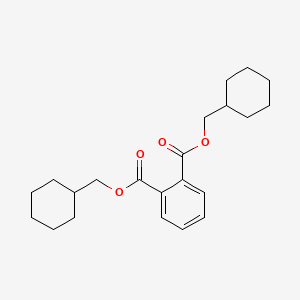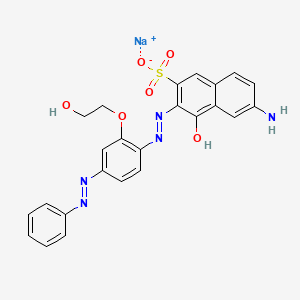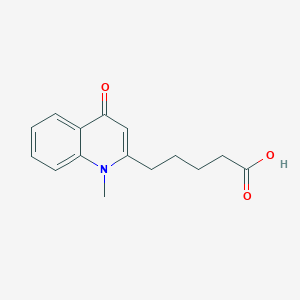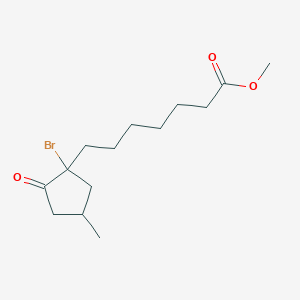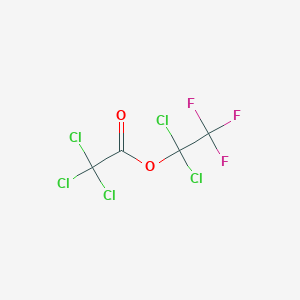
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate is a chemical compound with the molecular formula C5HCl5F3O2 It is a derivative of trichloroacetic acid and is characterized by the presence of both chlorine and fluorine atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate can be synthesized through the reaction of trichloroacetic acid with 1,1-dichloro-2,2,2-trifluoroethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient conversion and minimizes by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base, leading to the formation of trichloroacetic acid and 1,1-dichloro-2,2,2-trifluoroethanol.
Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide, typically at elevated temperatures.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols, under mild to moderate conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, under reflux conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 1,1-dichloro-2,2,2-trifluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,1-dichloro-2,2,2-trifluoroethanol.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,1-dichloro-2,2,2-trifluoroethyl trichloroacetate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of electronegative chlorine and fluorine atoms enhances the compound’s reactivity and influences its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether: Similar in structure but contains an ether linkage instead of an ester.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Contains a single chlorine atom and an ether linkage.
1,2-Dichloro-1,1,2-trifluoroethane: A related compound with a different substitution pattern on the ethane backbone.
Uniqueness
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate is unique due to its combination of trichloroacetate and trifluoroethyl groups, which impart distinct chemical properties
Propiedades
Número CAS |
112915-22-7 |
|---|---|
Fórmula molecular |
C4Cl5F3O2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
(1,1-dichloro-2,2,2-trifluoroethyl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4Cl5F3O2/c5-2(6,7)1(13)14-3(8,9)4(10,11)12 |
Clave InChI |
VMOSJLZOIYFLIE-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(Cl)(Cl)Cl)OC(C(F)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
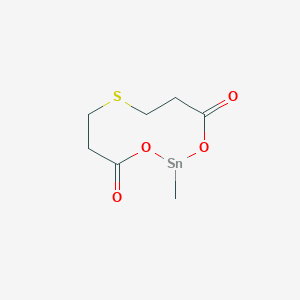
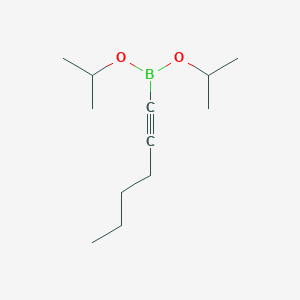


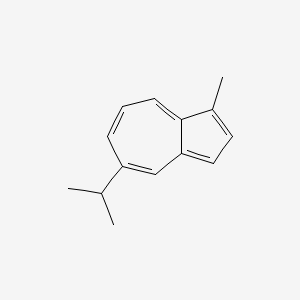
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
